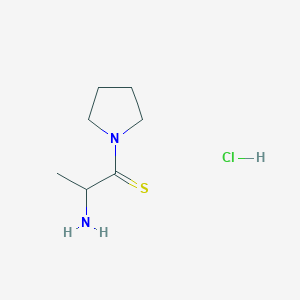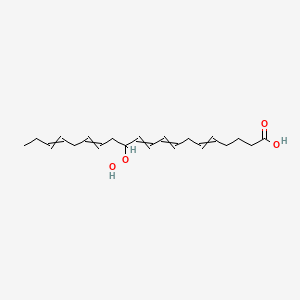
12-Hydroperoxyeicosa-5,8,10,14,17-pentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12(S)-Hydroperoxyeicosapentaenoic acid is a bioactive lipid derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound plays a significant role in various biological processes, including inflammation and cellular signaling. It is known for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12(S)-Hydroperoxyeicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to eicosapentaenoic acid, resulting in the formation of hydroperoxides. The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of 12(S)-Hydroperoxyeicosapentaenoic acid can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express lipoxygenases. These bioprocesses are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
12(S)-Hydroperoxyeicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more stable oxo-derivatives.
Reduction: Reduction of the hydroperoxide group to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as manganese dioxide or enzymes like peroxidases.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like triphenylphosphine for the conversion of hydroperoxides to alcohols.
Major Products
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of 12(S)-hydroxyeicosapentaenoic acid.
Substitution: Formation of various substituted eicosapentaenoic acid derivatives.
Applications De Recherche Scientifique
12(S)-Hydroperoxyeicosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive lipids.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties. It has shown potential in reducing inflammation in diseases such as arthritis and in inhibiting the growth of certain cancer cells.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Mécanisme D'action
The mechanism of action of 12(S)-Hydroperoxyeicosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, modulating the expression of genes involved in inflammation and metabolism.
Pathways Involved: It influences the arachidonic acid pathway, leading to the production of anti-inflammatory eicosanoids. It also affects the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
12(S)-Hydroxyeicosapentaenoic acid: A reduced form of 12(S)-Hydroperoxyeicosapentaenoic acid with similar biological activities.
15(S)-Hydroperoxyeicosapentaenoic acid: Another hydroperoxide derivative of eicosapentaenoic acid with distinct biological functions.
5(S)-Hydroperoxyeicosapentaenoic acid: Involved in the biosynthesis of leukotrienes, which are important mediators of inflammation.
Uniqueness
12(S)-Hydroperoxyeicosapentaenoic acid is unique due to its specific position of hydroperoxide substitution, which confers distinct biological activities compared to other hydroperoxide derivatives. Its ability to modulate multiple signaling pathways and gene expression profiles makes it a valuable compound for therapeutic research.
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
12-hydroperoxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13-14,17,19,23H,2,5-6,12,15-16,18H2,1H3,(H,21,22) |
Clé InChI |
HDMYXONNVAOHFR-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


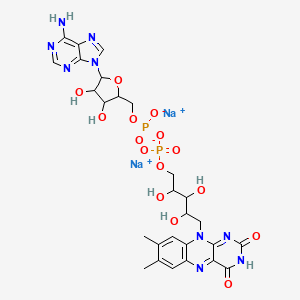
![methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate](/img/structure/B15286183.png)
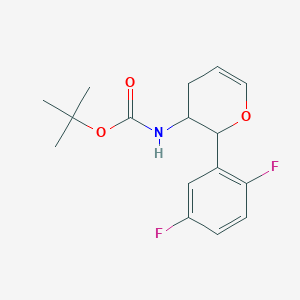
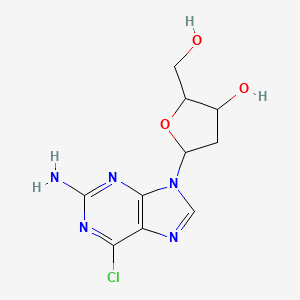
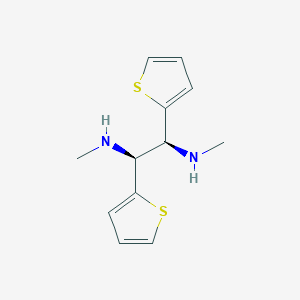
![[(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B15286233.png)


![4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286254.png)
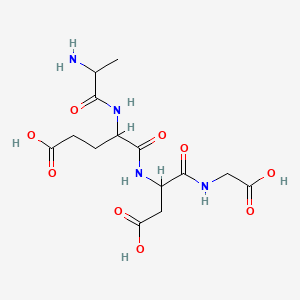
![2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride](/img/structure/B15286264.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid](/img/structure/B15286268.png)
